molecular formula C15H14BrNO2 B5570601 2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide

2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide

Cat. No. B5570601
M. Wt: 320.18 g/mol
InChI Key: VTQRGZRRVSPJAJ-UHFFFAOYSA-N
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Description

"2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide" is a compound with potential interest in various chemical and pharmaceutical research areas. Its structure suggests it could be significant in studying molecular interactions and the development of new materials or drugs.

Synthesis Analysis

The synthesis of similar brominated benzamide derivatives typically involves reactions that yield good to high efficiencies. For example, derivatives like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide are synthesized and characterized using X-ray structure characterization, indicating the feasibility of obtaining structurally complex brominated benzamides through established synthetic routes (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of brominated benzamide derivatives is characterized by solid-state analyses such as X-ray diffraction, which reveals detailed information about their crystal packing, hydrogen bonding, and other intermolecular interactions. These interactions are crucial for understanding the compound's stability and reactivity (Saeed et al., 2020).

Scientific Research Applications

Synthesis and Characterization

  • Novel molecules including esters, hydrazides, and hydrazones of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized, showcasing the versatility of benzamide derivatives in chemical synthesis. These compounds were characterized using modern physico-chemical methods and exhibited antifungal activity against various organisms, highlighting their potential in developing new antimicrobial agents (Ienascu et al., 2018).

  • The structural characterization of benzamide derivatives through methods such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations has been conducted. Such studies not only elucidate the molecular structures of these compounds but also provide insights into their potential interactions and stability, laying the groundwork for further application-driven research (Saeed et al., 2020).

Biological Activities

  • Certain benzamide derivatives have been identified to induce apoptosis in cancer cell lines, demonstrating the potential of these compounds in therapeutic applications against cancer. This suggests that "2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide" could be explored for its anticancer properties (Imramovský et al., 2013).

  • Antipathogenic activities have also been observed in similar compounds, where their interactions with bacterial cells were explored. This area of research is critical for developing new antimicrobial agents, especially in tackling biofilm-forming bacteria and other pathogens resistant to conventional treatments (Limban et al., 2011).

Mechanism of Action

The mechanism of action of a benzamide would depend on its specific structure and the context in which it is used. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

Safety and Hazards

Like all chemicals, benzamides should be handled with care. They can be harmful if swallowed or if they come into contact with the skin or eyes . Always follow safety guidelines when working with these compounds .

Future Directions

The future directions for research on benzamides could include the development of new synthetic methods, the discovery of new applications, and the study of their biological activity .

properties

IUPAC Name

2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-9-7-11(18)8-10(2)14(9)17-15(19)12-5-3-4-6-13(12)16/h3-8,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQRGZRRVSPJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7188298

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